3-methyl-N-(naphthalen-1-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
This compound belongs to the thieno[2,3-c]pyrazole carboxamide class, characterized by a fused thiophene-pyrazole core substituted with a phenyl group at position 1, a methyl group at position 3, and a naphthyl carboxamide at position 3. Its synthesis typically involves coupling reactions between pyrazole intermediates and activated carbonyl derivatives, as seen in analogous compounds (e.g., EDCI/HOBt-mediated amidation in DMF) .
Properties
IUPAC Name |
3-methyl-N-naphthalen-1-yl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3OS/c1-15-19-14-21(28-23(19)26(25-15)17-10-3-2-4-11-17)22(27)24-20-13-7-9-16-8-5-6-12-18(16)20/h2-14H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSFOFXUHXRKQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methyl-N-(naphthalen-1-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The preparation methods often involve the use of active methylene ketones and regioselective routes to achieve the desired pyrazole structure . Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using advanced catalytic systems and environmentally friendly procedures .
Chemical Reactions Analysis
3-methyl-N-(naphthalen-1-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a valuable intermediate for the synthesis of more complex heterocyclic systems. In biology, it is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . In medicine, derivatives of this compound are explored for their therapeutic potential in treating various diseases .
Mechanism of Action
The mechanism of action of 3-methyl-N-(naphthalen-1-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring is known to interact with enzymes and receptors, influencing biological processes. For example, it may inhibit certain kinases or enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key analogs of 3-methyl-N-(naphthalen-1-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide and their properties are summarized below:
Key Observations:
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., 4-chlorophenyl in 7f) reduce antioxidant efficacy compared to electron-donating groups (e.g., 4-amino in 7b) .
Physicochemical Properties :
- Increasing substituent lipophilicity (e.g., naphthyl vs. phenyl) correlates with higher logP values, which could improve blood-brain barrier penetration but reduce aqueous solubility .
Synthetic Accessibility :
- Carboxamide derivatives with smaller substituents (e.g., cyclohexyl, methylphenyl) are synthesized in higher yields (60–70%) compared to bulkier groups .
Biological Activity
3-Methyl-N-(naphthalen-1-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential pharmacological activities. This compound is part of a larger class of pyrazoles known for their diverse biological activities, including anti-inflammatory, antitumor, and antibacterial effects. This article reviews the current understanding of the biological activity of this compound, drawing on various studies and research findings.
Chemical Structure
The compound can be described by its structural formula:
This structure features a thieno[2,3-c]pyrazole core, which is crucial for its biological activity.
Antitumor Activity
Research has shown that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have been evaluated against various cancer cell lines:
- Mechanism of Action : These compounds often inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways. They have shown effectiveness in inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in several studies:
- Inhibition of Cytokine Production : It has been found to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in activated macrophages . This suggests that the compound may be beneficial in treating inflammatory diseases.
Antibacterial Activity
The antibacterial properties of pyrazole derivatives are well-documented:
- In Vitro Studies : Compounds with similar structures have demonstrated effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes.
Study 1: Antitumor Activity Against Breast Cancer
In a study examining the effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that certain derivatives exhibited cytotoxic effects comparable to doxorubicin. The study utilized fluorescence spectroscopy to confirm cell death mechanisms involving membrane integrity disruption .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives where it was shown that these compounds significantly inhibited LPS-induced nitric oxide production in macrophages. The results indicated potential therapeutic applications for conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives:
| Substituent | Effect on Activity |
|---|---|
| Methyl group | Enhances lipophilicity |
| Naphthyl group | Increases binding affinity to targets |
| Carboxamide group | Essential for biological activity |
This table summarizes how various structural modifications can influence the efficacy and potency of pyrazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
